molecular formula C14H17ClN2O4 B3961538 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B3961538
M. Wt: 312.75 g/mol
InChI Key: ZNLYQRVTWBAQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione is a synthetic compound that belongs to the class of imidazolidinedione derivatives. It is commonly referred to as CHIR99021 and is widely used in scientific research applications.

Mechanism of Action

CHIR99021 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, CHIR99021 promotes the activation of the Wnt signaling pathway, which is essential for the maintenance of stem cell pluripotency and self-renewal.
Biochemical and Physiological Effects:
CHIR99021 has been shown to have a variety of biochemical and physiological effects. It promotes the expression of pluripotency markers, such as Oct4, Nanog, and Sox2, and inhibits the expression of differentiation markers. It also enhances the survival and proliferation of stem cells and promotes the formation of embryoid bodies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CHIR99021 in lab experiments is its potency and selectivity for GSK-3 inhibition. It is also relatively stable and can be easily synthesized in large quantities. However, CHIR99021 has some limitations, including its high cost and potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of CHIR99021 in scientific research. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of the potential of CHIR99021 in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to determine the optimal concentration and duration of CHIR99021 treatment in stem cell cultures.

Scientific Research Applications

CHIR99021 is widely used in scientific research applications, particularly in stem cell research. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. It is also used in the differentiation of stem cells into various cell types, including neurons, cardiomyocytes, and hepatocytes.

properties

IUPAC Name

3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-14(2)12(19)17(13(20)16-14)7-10(18)8-21-11-5-3-4-9(15)6-11/h3-6,10,18H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLYQRVTWBAQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC(=CC=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione

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